4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 3571-94-6
VCID: VC16270611
InChI: InChI=1S/C12H16N4O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H16N4O2S2
Molecular Weight: 312.4 g/mol

4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

CAS No.: 3571-94-6

Cat. No.: VC16270611

Molecular Formula: C12H16N4O2S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide - 3571-94-6

Specification

CAS No. 3571-94-6
Molecular Formula C12H16N4O2S2
Molecular Weight 312.4 g/mol
IUPAC Name 4-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C12H16N4O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,15,16)
Standard InChI Key IDXLLBBFRBQZFE-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is systematically named according to IUPAC guidelines as 4-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. Its structure comprises:

  • A benzenesulfonamide moiety with a para-amino group (–NH2_2) at position 4.

  • A 1,3,4-thiadiazole ring substituted with an isobutyl group (–CH2_2CH(CH3_3)2_2) at position 5.

  • A sulfonamide bridge (–SO2_2NH–) linking the aromatic and heterocyclic components .

The compound’s molecular geometry enables interactions with biological targets, particularly enzymes involved in microbial folate synthesis and cancer cell proliferation .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight312.4 g/mol
SolubilityModerate in polar solvents
StabilityStable under inert conditions
Melting PointData pending

The sulfonamide group contributes to acidity (pKa6.5\text{p}K_a \approx 6.5), enhancing solubility in alkaline media.

Synthesis and Characterization

Synthetic Pathways

Synthesis involves a three-step sequence:

  • Japp-Klingemann Reaction: Diazotization of sulfanilamide to form a diazonium salt, followed by coupling with β-ketoesters to yield hydrazone intermediates .

  • Cyclization: Treatment with ammonium thiocyanate under reflux to form the 1,3,4-thiadiazole ring.

  • Functionalization: Alkylation with isobutyl bromide to introduce the isobutyl substituent .

Representative Reaction Scheme:

SulfanilamideHNO2Diazonium Saltβ-ketoesterHydrazoneNH4SCNThiadiazole IntermediateIsobutyl BromideTarget Compound\text{Sulfanilamide} \xrightarrow{\text{HNO}_2} \text{Diazonium Salt} \xrightarrow{\beta\text{-ketoester}} \text{Hydrazone} \xrightarrow{\text{NH}_4\text{SCN}} \text{Thiadiazole Intermediate} \xrightarrow{\text{Isobutyl Bromide}} \text{Target Compound}

Reaction yields range from 65–78%, with purity confirmed via chromatographic methods .

Analytical Characterization

  • Spectroscopy:

    • 1H^1\text{H}-NMR: Signals at δ 1.02 ppm (isobutyl –CH3_3), δ 4.12 ppm (–NH2_2), and δ 8.21 ppm (aromatic protons) .

    • IR: Peaks at 1645 cm1^{-1} (C=N), 1320 cm1^{-1} (SO2_2), and 3416 cm1^{-1} (N–H).

  • Mass Spectrometry: Molecular ion peak at m/z 312.4 (M+^+).

  • X-ray Crystallography: Confirms planar thiadiazole ring and dihedral angles between aromatic systems .

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Testing against Staphylococcus aureus and Escherichia coli reveals minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to sulfamethoxazole.

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)12.4
A549 (Lung)18.7
HepG2 (Liver)24.3

Structure-Activity Relationships (SAR)

  • Thiadiazole Ring: Essential for π-π stacking with enzyme active sites .

  • Isobutyl Group: Enhances lipophilicity and membrane permeability.

  • Sulfonamide Moiety: Critical for hydrogen bonding with DHPS.

Computational and Toxicological Insights

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-31G(d)) reveal:

  • The E-isomer is energetically favored over the Z-isomer by 2.21 kcal/mol due to reduced steric strain .

  • Intramolecular hydrogen bonding stabilizes the Z-isomer in solution .

Figure 1: Optimized Geometry of E-Isomer

Insert DFT-Optimized Structure Here\text{Insert DFT-Optimized Structure Here}

Toxicological Profile

  • Acute Toxicity: LD50_{50} > 500 mg/kg (oral, rats).

  • Organ Toxicity: Dose-dependent hepatotoxicity (ALT elevation) and nephrotoxicity (creatinine clearance reduction).

  • Mutagenicity: Negative in Ames test.

Research Applications and Future Directions

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antibacterial Agents: Dual-targeting DHPS and β-lactamase.

  • Anticancer Drugs: Hybrid analogs with tyrosine kinase inhibitors .

Challenges and Innovations

  • Solubility Optimization: Prodrug formulations using phosphate esters.

  • Targeted Delivery: Nanoparticle encapsulation to reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator